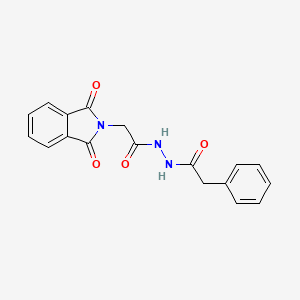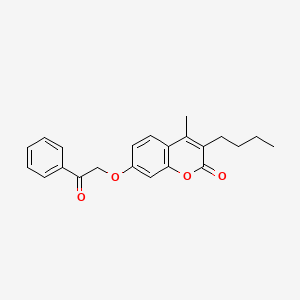![molecular formula C31H19Cl2NO2 B11697228 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a pyrrolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with naphthalene-2-amine and phenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorophenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Furan derivatives: Compounds containing the furan ring but with different functional groups.
Naphthalene derivatives: Compounds with the naphthalene moiety but varying in other parts of the molecule.
Uniqueness
What sets (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C31H19Cl2NO2 |
|---|---|
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-naphthalen-2-yl-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C31H19Cl2NO2/c32-24-11-14-28(33)27(19-24)30-15-13-26(36-30)17-23-18-29(21-7-2-1-3-8-21)34(31(23)35)25-12-10-20-6-4-5-9-22(20)16-25/h1-19H/b23-17+ |
Clave InChI |
KQYLKPXNDQYSBD-HAVVHWLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC6=CC=CC=C6C=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide](/img/structure/B11697147.png)
![2-nitro-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11697156.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)

![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)

![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
